molecular formula C15H22N2O3S2 B5356241 1-(ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

1-(ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B5356241
M. Wt: 342.5 g/mol
InChI Key: JSVXGEXMUXCNCR-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethylsulfonyl group, a methylsulfanyl group, and a piperidine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is typically introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be added through nucleophilic substitution reactions using methylthiol or related reagents.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions involving carboxylic acid derivatives and amines.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(Ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

1-(Ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
  • 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate
  • 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of ethylsulfonyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-ethylsulfonyl-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-3-22(19,20)17-9-7-12(8-10-17)15(18)16-13-5-4-6-14(11-13)21-2/h4-6,11-12H,3,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVXGEXMUXCNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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